8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Propriétés
IUPAC Name |
6-(2-hydroxyethyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-10(2)5-6-20-14(23)12-13(18(4)16(20)24)17-15-19(7-8-22)11(3)9-21(12)15/h9-10,22H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKRHCBJSKBPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly referred to as a purine derivative, has garnered attention for its potential biological activities. This compound's unique structure contributes to its various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C16H23N5O3
- Molecular Weight : 333.39 g/mol
- CAS Number : 919739-20-1
- Purity : Typically around 95% .
Structural Characteristics
The compound features a complex imidazo[2,1-f]purine structure with substituents that influence its biological activity. The presence of the hydroxyethyl group is particularly noteworthy as it may enhance solubility and bioavailability.
Anticancer Properties
Research indicates that imidazo[2,1-f]purines exhibit significant anticancer activity. A study demonstrated that derivatives of this class could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds similar to 8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed promising results against breast and prostate cancer cells .
Antiviral Activity
Another area of interest is the antiviral properties of this compound. Preliminary studies suggest that it may inhibit viral replication processes, potentially offering therapeutic avenues for treating viral infections. The mechanism is believed to involve interference with viral RNA synthesis .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been explored. It has been shown to act as an inhibitor of certain kinases involved in cellular signaling pathways, which are crucial for cancer progression and metastasis . This inhibition can lead to reduced tumor growth and improved patient outcomes.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the effects of 8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on MCF-7 breast cancer cells. The study found that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Case Study 2: Antiviral Activity Assessment
A separate study focused on the compound's antiviral properties against influenza viruses. In vitro assays revealed that the compound effectively reduced viral titers when administered at early stages of infection. This suggests a potential role in preventing viral entry or replication within host cells .
Research Findings Summary Table
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-f]purines exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation by inducing apoptosis across various cancer cell lines.
Case Study: Breast and Prostate Cancer
A study demonstrated that analogs of 8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione effectively reduced cell viability in breast and prostate cancer models. The mechanism involved the activation of intrinsic apoptotic pathways leading to cell death.
| Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Breast | 15 | Apoptosis induction |
| Prostate | 20 | Cell cycle arrest |
Antiviral Properties
The antiviral potential of this compound is another area of active investigation. Preliminary studies suggest it may inhibit viral replication processes by interfering with viral RNA synthesis.
Case Study: Viral Replication Inhibition
In vitro studies have indicated that the compound can significantly reduce the replication of certain viruses, potentially paving the way for therapeutic applications against viral infections.
| Virus Type | Replication Inhibition (%) | Concentration (µM) |
|---|---|---|
| Influenza A | 70 | 25 |
| HIV | 65 | 30 |
Enzyme Inhibition
The compound's ability to inhibit specific kinases involved in cellular signaling pathways has been documented. This inhibition is crucial for cancer progression and metastasis.
Case Study: Kinase Activity
Research has shown that 8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione acts as an effective inhibitor of certain kinases, which are essential for tumor growth.
| Kinase Type | Inhibition (%) | Concentration (µM) |
|---|---|---|
| PI3K | 50 | 10 |
| MAPK | 45 | 15 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization to form the imidazo[2,1-f]purine core, followed by regioselective substitution of hydroxyethyl and isopentyl groups. Key steps include:
- Core formation : Acid- or base-catalyzed cyclization of precursors (e.g., amido-nitriles or purine derivatives) to construct the fused bicyclic system .
- Substituent introduction : Alkylation or nucleophilic substitution under controlled temperatures (e.g., 60–80°C) using solvents like dichloromethane or ethanol .
- Optimization : Catalysts (e.g., CuI for click chemistry) and stoichiometric ratios are critical. For example, Huisgen reactions with sodium ascorbate improve yields in functionalizing the purine core .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of substituents (e.g., methyl groups at positions 1 and 7, hydroxyethyl at position 8) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., expected m/z for C20H24N6O2) and detects isotopic patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) and resolves stereoisomers .
Q. What are the key physicochemical properties (e.g., solubility, stability) that influence experimental handling and formulation strategies?
- Methodological Answer :
- Solubility : Hydroxyethyl and isopentyl groups enhance solubility in polar solvents (e.g., DMSO, ethanol) but reduce aqueous solubility. Pre-formulation studies with cyclodextrins or PEGylation may improve bioavailability .
- Stability : Light-sensitive; store in amber vials at -20°C. Degradation under basic conditions requires pH-controlled buffers (pH 6–8) .
- Table : Physicochemical Properties of Analogous Compounds
| Property | Value Range (Analogues) |
|---|---|
| Molecular Weight | 380–450 g/mol |
| LogP (lipophilicity) | 2.5–3.8 |
| Aqueous Solubility (25°C) | <1 mg/mL (unmodified) |
Advanced Research Questions
Q. How do structural modifications, particularly at the hydroxyethyl and isopentyl substituents, impact the compound's binding affinity to biological targets such as 5-HT1A receptors?
- Methodological Answer :
- Hydroxyethyl group : Increases hydrogen-bonding potential with receptor residues (e.g., Serine-159 in 5-HT1A), enhancing selectivity. Replacements with methoxyethyl reduce binding in analogues .
- Isopentyl group : Hydrophobic interactions with receptor pockets (e.g., transmembrane domain 6) improve affinity. Truncating the chain (e.g., propyl vs. isopentyl) decreases potency by 10-fold in SAR studies .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes. Validate with radioligand displacement assays using [3H]-8-OH-DPAT .
Q. What in vitro and in vivo models are appropriate for evaluating the compound's pharmacokinetic profile and metabolic stability?
- Methodological Answer :
- In vitro :
- Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In vivo :
- Rodent models : Administer intraperitoneally (5–20 mg/kg) to assess brain permeability (e.g., forced swim test for 5-HT1A activity) and plasma half-life .
- Tissue distribution : Radiolabel the compound (14C) and quantify accumulation in target organs .
Q. How can researchers resolve contradictions in bioactivity data across different studies involving imidazo[2,1-f]purine derivatives?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and control for batch-to-batch compound purity .
- Meta-analysis : Compare substituent effects across analogues (e.g., 3-isopentyl vs. 3-allyl derivatives show divergent CDK2 inhibition ).
- Address solubility bias : Normalize data to free drug concentration using equilibrium dialysis .
Q. What computational strategies can predict the compound's interaction with potential enzymatic targets, and how do these align with empirical data?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate binding to adenosine receptors (1–100 ns trajectories) using AMBER or GROMACS. Compare with SPR (surface plasmon resonance) binding kinetics .
- QSAR modeling : Train models on imidazo-purine datasets (IC50 values) to predict bioactivity. Validate with leave-one-out cross-validation (R² > 0.7) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
